molecular formula C29H34N8O3 B14116636 Ret-IN-1;loxo292; loxo 292; arry-192; arry192; arry 192

Ret-IN-1;loxo292; loxo 292; arry-192; arry192; arry 192

カタログ番号: B14116636
分子量: 542.6 g/mol
InChIキー: MFOVQWYFURMVKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Ret-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve high purity and yield. Industrial production methods focus on optimizing these synthetic routes to ensure scalability and cost-effectiveness .

化学反応の分析

Ret-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Ret-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study RET kinase activity and inhibition.

    Biology: Employed in cellular assays to investigate the role of RET in various biological processes.

    Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating RET-altered cancers.

    Industry: Applied in the development of new therapeutic agents targeting RET kinase.

作用機序

Ret-IN-1 exerts its effects by selectively inhibiting the activity of the RET kinase. This inhibition disrupts the signaling pathways that promote cancer cell growth and survival. The molecular targets of Ret-IN-1 include wild-type RET and various RET mutants, such as RET (V804M) and RET (G810R). By binding to the ATP-binding site of RET, Ret-IN-1 prevents the phosphorylation and activation of downstream signaling proteins, leading to the inhibition of cancer cell proliferation .

類似化合物との比較

Ret-IN-1 is unique in its high selectivity and potency as a RET inhibitor. Similar compounds include:

    Pralsetinib: Another selective RET inhibitor with a similar mechanism of action.

    Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases.

    Vandetanib: A kinase inhibitor that targets RET, EGFR, and VEGFR.

Compared to these compounds, Ret-IN-1 has shown superior efficacy and safety profiles in clinical studies, making it a preferred choice for treating RET-altered cancers .

特性

分子式

C29H34N8O3

分子量

542.6 g/mol

IUPAC名

2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine

InChI

InChI=1S/C29H34N8O3/c1-19-9-34-37-17-23(40-18-24-11-30-5-6-39-24)8-25(29(19)37)26-12-32-27(13-31-26)35-15-21-7-22(16-35)36(21)14-20-3-4-28(38-2)33-10-20/h3-4,8-10,12-13,17,21-22,24,30H,5-7,11,14-16,18H2,1-2H3

InChIキー

MFOVQWYFURMVKU-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=CC(=CN2N=C1)OCC3CNCCO3)C4=CN=C(C=N4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。